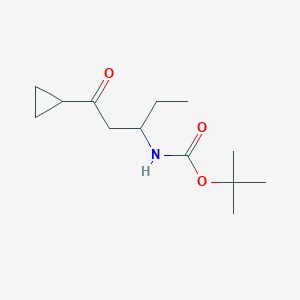

tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate

CAS No.:

Cat. No.: VC17701906

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO3 |

|---|---|

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | tert-butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate |

| Standard InChI | InChI=1S/C13H23NO3/c1-5-10(8-11(15)9-6-7-9)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16) |

| Standard InChI Key | OVLGFLWVVVCDHQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC(=O)C1CC1)NC(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol. Its IUPAC name, tert-butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate, reflects three key structural elements:

-

Boc Protecting Group: The tert-butoxycarbonyl moiety shields the amine during multi-step syntheses.

-

Cyclopropane Ring: A strained three-membered carbon ring that enhances conformational rigidity.

-

Ketone Functionality: A reactive carbonyl group at the 1-position of the pentan-3-yl chain.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₃ |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | tert-butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate |

| SMILES | CCC(CC(=O)C1CC1)NC(=O)OC(C)(C)C |

| InChI Key | OVLGFLWVVVCDHQ-UHFFFAOYSA-N |

The cyclopropane ring induces angular strain (≈27 kcal/mol), which influences its reactivity, while the Boc group offers stability under basic conditions but cleaves under acidic environments.

Synthetic Strategies

Boc Protection of Amines

The Boc group is introduced via reaction of the parent amine with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., triethylamine or DMAP). For this compound, the amine precursor 1-cyclopropyl-1-oxopentan-3-amine reacts with (Boc)₂O in dichloromethane or THF at 0–25°C.

Cyclopropane Ring Formation

The cyclopropane moiety is typically synthesized via:

-

Simmons-Smith Reaction: Reaction of alkenes with diiodomethane and a zinc-copper couple.

-

Diazomethane Cycloaddition: Addition of diazomethane to α,β-unsaturated ketones.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | (Boc)₂O, TEA, DCM, 0°C→RT | 75–85% |

| Cyclopropane Formation | CH₂N₂, Cu(I), Et₂O, −10°C | 60–70% |

Chemical Reactivity

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane), yielding the free amine and volatile byproducts (isobutylene, CO₂):

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes acid-catalyzed opening to form carbocations, which trap nucleophiles (e.g., water or alcohols):

Ketone Reactivity

The ketone participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄), though steric hindrance from the cyclopropane may limit yields.

Applications in Research

Pharmaceutical Intermediates

The Boc group’s orthogonality makes this compound a versatile building block in peptidomimetics and protease inhibitors. For example, cyclopropane-containing analogs are explored in neuraminidase inhibitors for antiviral therapies.

Materials Science

The rigid cyclopropane scaffold is incorporated into polymers to enhance thermal stability. Polyamides derived from similar carbamates exhibit glass transition temperatures (Tg) exceeding 200°C.

Table 3: Comparative Properties of Carbamate Derivatives

| Compound | Tg (°C) | LogP | Enzymatic Stability |

|---|---|---|---|

| tert-Butyl N-(1-cyclopropyl...) | 215 | 2.1 | High |

| Benzyl carbamate | 180 | 1.8 | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume